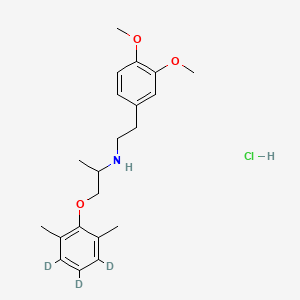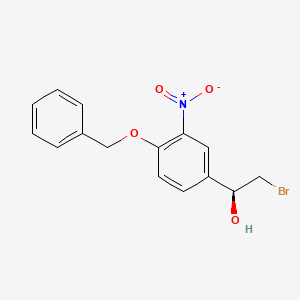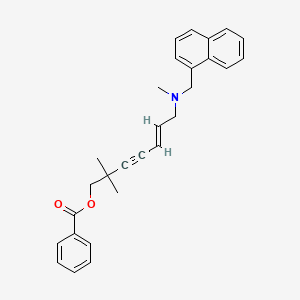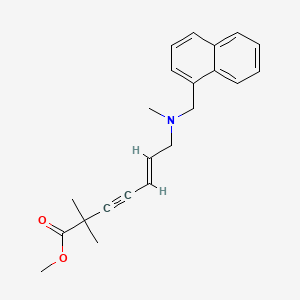
Melitracen-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melitracen-d6 Hydrochloride is a deuterated form of Melitracen Hydrochloride, a tricyclic antidepressant. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Melitracen-d6 Hydrochloride involves the deuteration of Melitracen. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Melitracen molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Melitracen is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Melitracen-d6 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the metabolic pathways of Melitracen.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Melitracen.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mécanisme D'action
Melitracen-d6 Hydrochloride, like its non-deuterated counterpart, acts as a tricyclic antidepressant. It inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic cleft, increasing their levels in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melitracen Hydrochloride: The non-deuterated form, used as an antidepressant.
Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar mechanisms of action.
Imipramine Hydrochloride: A tricyclic antidepressant used for depression and anxiety.
Uniqueness
Melitracen-d6 Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and make it suitable for detailed analytical studies. The deuterium labeling allows for precise tracking in metabolic and pharmacokinetic studies, offering insights that are not possible with non-deuterated compounds.
Propriétés
Numéro CAS |
1189648-08-5 |
|---|---|
Formule moléculaire |
C21H26ClN |
Poids moléculaire |
333.933 |
Nom IUPAC |
3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3; |
Clé InChI |
RADLXCPDUXFGFF-TXHXQZCNSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl |
Synonymes |
3-(10,10-Dimethyl-d6)-9(10H)-anthracenylidene)-N,N-dimethyl-1-propanamine Hydrochloride; 9-(3-Dimethylaminopropylidene)-10,10-(dimethyl-d6)_x000B_-9,10-dihydroanthracene Hydrochloride; Adaptol-d6; Melixeran-d6; Melitracene-d6; Thymeol-d6; Trausabun-d6; U-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
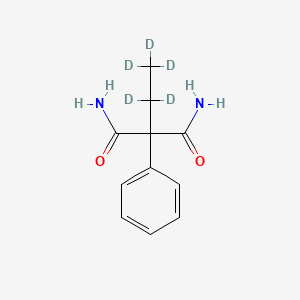

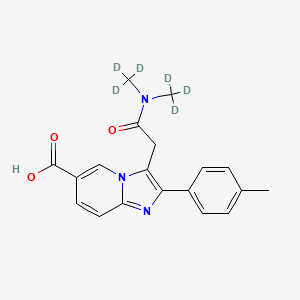

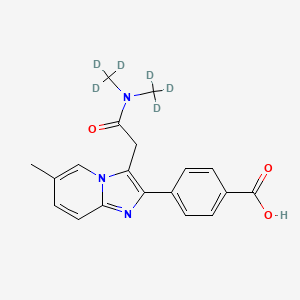

![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)

